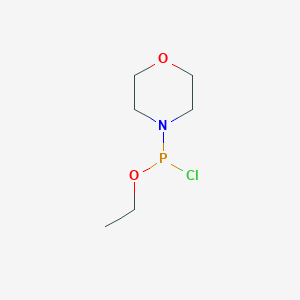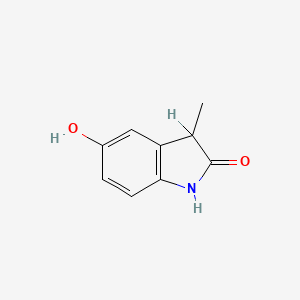
5-Hydroxy-3-methylindolin-2-one
Descripción general
Descripción
5-Hydroxy-3-methylindolin-2-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 . It is used for research and development purposes .
Synthesis Analysis
A synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxyindolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-3-methylindolin-2-one can be analyzed using various tools and techniques . These include single-crystal X-ray diffraction (SC-XRD) analysis, microcrystal electron diffraction method (MicroED), and other modern instruments for SC-XRD analysis .Chemical Reactions Analysis
Chemical reactions involving 5-Hydroxy-3-methylindolin-2-one can occur on separate time scales because they involve various chemical species with differing activation energies . This trait enables us to distinguish between a species’ behavior at various phases of a reaction, such as quick and sluggish reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Hydroxy-3-methylindolin-2-one can be analyzed using various techniques . These properties include color, density, hardness, and melting and boiling points .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
5-Hydroxy-3-methylindolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD). These compounds aim to address the decrease in the neurotransmitter acetylcholine, which is a critical factor in the progression of AD .
Antioxidant Activity
In the search for novel bioactive molecules, some derivatives of 5-Hydroxy-3-methylindolin-2-one have been tested for their antioxidant capabilities. Although most compounds showed only weak scavenging activity, the pursuit of antioxidants is a significant application due to the potential health benefits of combating oxidative stress .
Anticancer Agents
Certain 5-Hydroxy-3-methylindolin-2-one compounds have exhibited strong cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers. One compound, in particular, showed IC50 values as low as 0.65 µM, which is more potent than adriamycin, a positive control. This suggests that these compounds could be promising for further development as anticancer agents .
Synthesis of Bioactive Molecules
The 2-indolinone scaffold, which includes 5-Hydroxy-3-methylindolin-2-one, is pivotal as a pharmacophore in the development of anticancer agents. This scaffold has many pharmacological activities, making it a valuable structure for synthesizing bioactive molecules with potential therapeutic applications .
Natural Product Synthesis
3,3-Disubstituted oxindoles, which can be derived from 5-Hydroxy-3-methylindolin-2-one, are important motifs in natural products and pharmaceutical agents. They have been found in biologically active natural products and alkaloids with proven biological activities such as antimicrobial or antitumor activities .
Chemical Synthesis Research
5-Hydroxy-3-methylindolin-2-one is used in chemical synthesis research, where scientists explore its properties and applications in various areas of research, including life science, material science, chemical synthesis, and more. This research contributes to the broader understanding and utilization of this compound in scientific applications .
Safety And Hazards
Propiedades
IUPAC Name |
5-hydroxy-3-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-7-4-6(11)2-3-8(7)10-9(5)12/h2-5,11H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNFHUNUUCCBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976056 | |
| Record name | 3-Methyl-3H-indole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-methylindolin-2-one | |
CAS RN |
6062-25-5 | |
| Record name | 2-Indolinone, 5-hydroxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006062255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3H-indole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



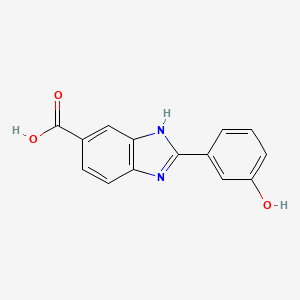
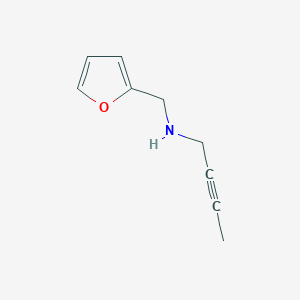
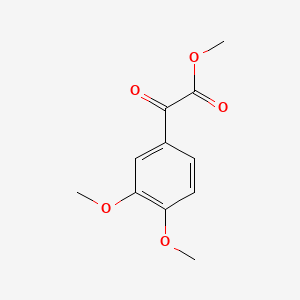



![Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1608072.png)


![2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1608079.png)

